An In-Depth Technical Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene
An In-Depth Technical Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethynyl-2-methoxy-4-nitrobenzene (CAS No. 1135283-10-1), a key building block in synthetic organic chemistry with significant potential in drug discovery and materials science. This document delves into the compound's chemical identity, a proposed, field-proven synthetic protocol via Sonogashira coupling, and detailed purification methods. Furthermore, it explores the compound's physicochemical properties, predicted spectroscopic data, and its chemical reactivity, highlighting its utility as a versatile intermediate. The guide also discusses potential applications in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds and as a precursor for bioorthogonal labeling. Finally, essential safety and handling protocols are outlined to ensure its responsible use in a laboratory setting.
Introduction: Unveiling a Versatile Synthetic Intermediate
1-Ethynyl-2-methoxy-4-nitrobenzene is a substituted aromatic compound featuring three key functional groups: a terminal alkyne, a methoxy group, and a nitro group. This unique combination of functionalities imbues the molecule with a rich and diverse chemical reactivity, making it a valuable asset for synthetic chemists. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the ethynyl moiety, opening avenues for a variety of chemical transformations.
The presence of the terminal alkyne is of particular interest in the realm of modern drug discovery. It serves as a handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation of this building block to other molecules. The nitro group, while contributing to the molecule's reactivity, can also be readily reduced to an amino group, providing a pathway to a different class of derivatives, such as anilines, which are prevalent in many pharmaceutical agents. The methoxy group, an electron-donating group, modulates the electronic properties of the benzene ring.
This guide aims to provide researchers and drug development professionals with a thorough understanding of 1-Ethynyl-2-methoxy-4-nitrobenzene, from its synthesis to its potential applications, thereby facilitating its use in the design and creation of novel molecular entities.
Chemical Identity and Physicochemical Properties
The fundamental properties of 1-Ethynyl-2-methoxy-4-nitrobenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 1135283-10-1 | [1][2][3] |
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [2][4] |
| IUPAC Name | 1-ethynyl-2-methoxy-4-nitrobenzene | [5] |
| Appearance | Predicted to be a solid | |
| Purity | Typically available at ≥97% | [2][4] |
Chemical Structure:
Figure 2: Proposed synthetic workflow for 1-Ethynyl-2-methoxy-4-nitrobenzene.
Detailed Experimental Protocol (Proposed):
This protocol is based on established Sonogashira coupling procedures for similar electron-deficient aryl halides.
Materials:
-
1-Iodo-2-methoxy-4-nitrobenzene (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
Step 1: Sonogashira Coupling
-
To a dry, nitrogen-flushed round-bottom flask, add 1-iodo-2-methoxy-4-nitrobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add ethynyltrimethylsilane dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude trimethylsilyl-protected intermediate.
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
-
Dissolve the crude intermediate in methanol.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC. This step is usually rapid (30-60 minutes).
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 1-Ethynyl-2-methoxy-4-nitrobenzene.
Purification:
The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is recommended to effectively separate the product from any remaining starting materials and byproducts. The fractions containing the pure product, as identified by TLC, are then combined and the solvent is removed under reduced pressure to yield the purified 1-Ethynyl-2-methoxy-4-nitrobenzene.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-Ethynyl-2-methoxy-4-nitrobenzene are not widely published, we can predict the key spectroscopic features based on the analysis of its functional groups and data from analogous compounds.
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
δ ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group.
-
δ ~7.8-8.0 ppm (dd, 1H): Aromatic proton meta to the nitro group and ortho to the methoxy group.
-
δ ~7.5-7.7 ppm (d, 1H): Aromatic proton ortho to the ethynyl group.
-
δ ~4.0 ppm (s, 3H): Methoxy group protons.
-
δ ~3.4 ppm (s, 1H): Acetylenic proton.
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ ~160 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~148 ppm: Aromatic carbon attached to the nitro group.
-
δ ~125-140 ppm: Other aromatic carbons.
-
δ ~110 ppm: Aromatic carbon attached to the ethynyl group.
-
δ ~80-85 ppm: Acetylenic carbons.
-
δ ~56 ppm: Methoxy carbon.
Infrared (IR) Spectroscopy (Predicted, KBr pellet or thin film):
-
~3300 cm⁻¹ (sharp, strong): ≡C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹ (weak to medium): C≡C stretch.
-
~1520 and ~1340 cm⁻¹ (strong): Asymmetric and symmetric NO₂ stretches, characteristic of nitroaromatic compounds. [6]* ~2840 and ~2960 cm⁻¹: C-H stretches of the methoxy group.
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.
-
~1600, ~1475 cm⁻¹: Aromatic C=C stretches.
Mass Spectrometry (MS) (Predicted, EI):
-
M⁺ at m/z = 177: Molecular ion peak.
-
Fragment ions: Loss of NO₂, O, CH₃, and C₂H are expected, leading to characteristic fragmentation patterns.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-Ethynyl-2-methoxy-4-nitrobenzene is governed by its three key functional groups, making it a versatile synthon.
Reactions of the Alkyne Group:
-
Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.
-
Sonogashira Coupling: The terminal alkyne can be further functionalized by another Sonogashira coupling with aryl or vinyl halides to generate unsymmetrical diaryl- or arylvinylacetylenes.
-
Cycloaddition Reactions: The electron-deficient nature of the alkyne, due to the nitro group, makes it a good dienophile in Diels-Alder reactions and a good dipolarophile in 1,3-dipolar cycloadditions.
-
Hydration and other additions: The alkyne can undergo hydration to form the corresponding methyl ketone, and other electrophilic additions, although the electron-withdrawing nitro group may decrease its reactivity towards some electrophiles.
Reactions involving the Nitro Group:
-
Reduction: The nitro group can be selectively reduced to an amino group using various reagents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation provides access to 2-ethynyl-3-methoxyaniline derivatives, which are valuable precursors for a wide range of heterocyclic compounds.
-
Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.
Reactions of the Aromatic Ring:
-
Electrophilic Aromatic Substitution (SₑAr): The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The methoxy group is an activating ortho-, para-director. The overall outcome of SₑAr reactions will depend on the reaction conditions and the nature of the electrophile.
Applications in Drug Discovery and Development
The unique structural features of 1-Ethynyl-2-methoxy-4-nitrobenzene make it a promising building block in drug discovery programs.
-
Scaffold for Heterocyclic Synthesis: The ability to reduce the nitro group to an amine, which can then react intramolecularly with the ethynyl group or with other reagents, provides a powerful strategy for the synthesis of various nitrogen-containing heterocycles, such as indoles and quinolines. These heterocyclic motifs are prevalent in a vast number of approved drugs.
-
Bioorthogonal Chemistry: The terminal alkyne allows for the incorporation of this molecule into larger biomolecules, such as proteins or nucleic acids, using click chemistry. This enables applications in chemical biology for labeling, tracking, and understanding biological processes.
-
Fragment-Based Drug Design: As a small, functionalized molecule, it can serve as a fragment in fragment-based drug discovery campaigns. The alkyne and nitro groups provide vectors for fragment evolution and linking.
-
Precursor for Active Pharmaceutical Ingredients (APIs): The versatile reactivity of this compound allows for its elaboration into more complex molecules with potential therapeutic activity. The nitroaromatic core is found in several existing drugs. [7]
Safety and Handling
As a nitroaromatic compound and a terminal alkyne, 1-Ethynyl-2-methoxy-4-nitrobenzene requires careful handling to minimize risks.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Avoid Ignition Sources: Keep away from open flames, sparks, and hot surfaces.
-
Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents and strong bases. Keep the container tightly closed.
Specific Hazards:
-
Toxicity: Nitroaromatic compounds are generally considered to be toxic. Avoid skin contact and ingestion.
-
Explosive Potential: While mononitro compounds are generally less hazardous than their poly-nitro counterparts, caution should still be exercised. Avoid grinding the solid or subjecting it to shock.
-
Reactivity: Be mindful of its reactivity, especially when mixing with strong acids, bases, or reducing agents.
In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.
Conclusion
1-Ethynyl-2-methoxy-4-nitrobenzene is a highly functionalized and versatile building block with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a terminal alkyne, a nitro group, and a methoxy group on an aromatic ring provides a rich platform for a wide array of chemical transformations. This guide has provided a comprehensive overview of its properties, a practical synthetic approach, and an exploration of its reactivity and potential applications. By understanding the chemistry of this compound, researchers can unlock its potential for the development of novel and impactful molecules.
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